molecular formula C5H10O5S2 B6211024 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate CAS No. 36715-83-0

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate

Cat. No.: B6211024
CAS No.: 36715-83-0
M. Wt: 214.3 g/mol
InChI Key: HLUBZBXWCUVIJT-UHFFFAOYSA-N
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Description

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate is a chemical compound with the molecular formula C5H8O5S2. It is a sulfonate ester derived from thiolane, a five-membered sulfur-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate can be synthesized through the reaction of thiolane-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonate ester after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of thiolane-3-methanol and methanesulfonyl chloride, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate is unique due to its specific reactivity profile and the presence of both sulfonate and thiolane moieties. This combination makes it particularly useful in synthetic chemistry and biochemical applications .

Properties

CAS No.

36715-83-0

Molecular Formula

C5H10O5S2

Molecular Weight

214.3 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) methanesulfonate

InChI

InChI=1S/C5H10O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3

InChI Key

HLUBZBXWCUVIJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCS(=O)(=O)C1

Purity

95

Origin of Product

United States

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